molecular formula C12H22O5 B3052227 2-[2-(2-Ethoxyethoxy)ethoxy]ethyl methacrylate CAS No. 39670-09-2

2-[2-(2-Ethoxyethoxy)ethoxy]ethyl methacrylate

Cat. No.: B3052227
CAS No.: 39670-09-2
M. Wt: 246.3 g/mol
InChI Key: RBFPEAGEJJSYCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2-Ethoxyethoxy)ethoxy]ethyl methacrylate is a chemical compound with the molecular formula C12H22O5. It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its ability to form polymers and copolymers, making it valuable in the production of coatings, adhesives, and other materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[2-(2-Ethoxyethoxy)ethoxy]ethyl methacrylate can be synthesized through the esterification of methacrylic acid with 2-[2-(2-ethoxyethoxy)ethoxy]ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes to maximize yield and efficiency. The raw materials are fed into a reactor where the esterification reaction takes place. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Ethoxyethoxy)ethoxy]ethyl methacrylate undergoes various chemical reactions, including:

    Polymerization: This compound can polymerize to form homopolymers or copolymers with other monomers.

    Esterification: It can react with alcohols to form esters.

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form methacrylic acid and 2-[2-(2-ethoxyethoxy)ethoxy]ethanol.

Common Reagents and Conditions

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.

    Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are used.

    Hydrolysis: Acidic or basic conditions are required, with hydrochloric acid or sodium hydroxide being typical catalysts.

Major Products Formed

    Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.

    Esterification: Various esters depending on the alcohol used.

    Hydrolysis: Methacrylic acid and 2-[2-(2-ethoxyethoxy)ethoxy]ethanol.

Scientific Research Applications

2-[2-(2-Ethoxyethoxy)ethoxy]ethyl methacrylate is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers for various applications.

    Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.

    Medicine: Utilized in the formulation of dental materials and other medical adhesives.

    Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent film-forming properties.

Mechanism of Action

The mechanism of action of 2-[2-(2-Ethoxyethoxy)ethoxy]ethyl methacrylate primarily involves its ability to undergo polymerization. The methacrylate group in the compound can participate in free radical polymerization, leading to the formation of long polymer chains. These polymers can then be cross-linked to form networks with desirable mechanical and chemical properties. The molecular targets and pathways involved in its action are related to the initiation and propagation steps of the polymerization process.

Comparison with Similar Compounds

2-[2-(2-Ethoxyethoxy)ethoxy]ethyl methacrylate can be compared with other similar compounds such as:

    2-[2-(2-Methoxyethoxy)ethoxy]ethyl methacrylate: This compound has a similar structure but with a methoxy group instead of an ethoxy group. It exhibits slightly different reactivity and properties.

    2-[2-(2-Ethoxyethoxy)ethoxy]ethyl acrylate: This compound has an acrylate group instead of a methacrylate group, leading to differences in polymerization behavior and the properties of the resulting polymers.

The uniqueness of this compound lies in its specific balance of hydrophilicity and reactivity, making it suitable for a wide range of applications.

Properties

IUPAC Name

2-[2-(2-ethoxyethoxy)ethoxy]ethyl 2-methylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O5/c1-4-14-5-6-15-7-8-16-9-10-17-12(13)11(2)3/h2,4-10H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFPEAGEJJSYCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCCOCCOC(=O)C(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70865966
Record name Ethyltriglycol methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70865966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39670-09-2
Record name 2-[2-(2-Ethoxyethoxy)ethoxy]ethyl 2-methyl-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39670-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, 2-(2-(2-ethoxyethoxy)ethoxy)ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039670092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, 2-[2-(2-ethoxyethoxy)ethoxy]ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyltriglycol methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70865966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(2-ethoxyethoxy)ethoxy]ethyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.608
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Diurethane di(meth)acrylate from 2,2,4-trimethylhexamethylene diisocyanate and 2-hydroxyethyl(methacrylate)
[Compound]
Name
Diurethane di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(2-Ethoxyethoxy)ethoxy]ethyl methacrylate
Reactant of Route 2
Reactant of Route 2
2-[2-(2-Ethoxyethoxy)ethoxy]ethyl methacrylate
Reactant of Route 3
Reactant of Route 3
2-[2-(2-Ethoxyethoxy)ethoxy]ethyl methacrylate
Reactant of Route 4
Reactant of Route 4
2-[2-(2-Ethoxyethoxy)ethoxy]ethyl methacrylate
Reactant of Route 5
Reactant of Route 5
2-[2-(2-Ethoxyethoxy)ethoxy]ethyl methacrylate
Reactant of Route 6
Reactant of Route 6
2-[2-(2-Ethoxyethoxy)ethoxy]ethyl methacrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.